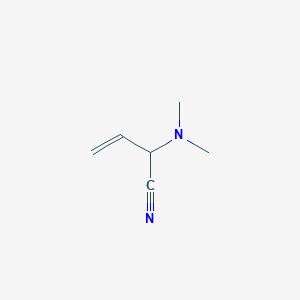
2-(Dimethylamino)but-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)but-3-enenitrile is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Building Block for Complex Molecules
2-(Dimethylamino)but-3-enenitrile serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives through functional group transformations. For instance, it can be converted into diamines, which are crucial intermediates in the production of polyamides and other polymers . The compound's reactivity is beneficial in synthesizing complex organic molecules, including those with biological activity.
Synthesis of Star-Shaped Molecules
Recent studies have highlighted the use of compounds similar to this compound in creating star-shaped molecules. These star-shaped structures exhibit distinct properties compared to linear analogues, making them valuable for applications in optoelectronics and supramolecular chemistry . The ability to modify the core and side groups enhances their utility in creating materials with tailored properties.
Sensor Development
Chemosensors for Ion Detection
The compound has been utilized to develop chemosensors capable of detecting metal ions and anions. For example, derivatives of this compound have been integrated into sensor systems that demonstrate high sensitivity towards ions such as Cu2+ and CN−. These sensors operate based on colorimetric changes upon ion binding, which can be quantitatively analyzed . The incorporation of aza-crown ether moieties into sensor designs has further improved selectivity and sensitivity towards specific ions, showcasing the compound's versatility in analytical applications.
Fluorescent Sensors
Fluorescent sensors based on this compound have been developed to detect various ions at low concentrations. These sensors utilize the intrinsic photophysical properties of the compound, allowing for real-time monitoring of ion concentrations in different environments, including environmental samples . The fluorescence turn-on mechanism is often attributed to the prevention of photo-induced electron transfer processes when target ions bind to the sensor.
Therapeutic Applications
Potential Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy. The mechanism behind this activity is still under investigation but may involve interactions with cellular targets that regulate growth and apoptosis.
Table 1: Summary of Applications
Case Study: Sensor Development for Cu2+
A notable case study involved the synthesis of a fluorescent sensor based on this compound designed specifically for detecting Cu2+ ions. This sensor demonstrated a detection limit as low as 6.18×10−8 mol L−1, showcasing its effectiveness in real-world applications such as wastewater analysis .
Propiedades
Número CAS |
101132-09-6 |
|---|---|
Fórmula molecular |
C6H10N2 |
Peso molecular |
110.16 g/mol |
Nombre IUPAC |
2-(dimethylamino)but-3-enenitrile |
InChI |
InChI=1S/C6H10N2/c1-4-6(5-7)8(2)3/h4,6H,1H2,2-3H3 |
Clave InChI |
IDVOZACOBPEZAI-UHFFFAOYSA-N |
SMILES |
CN(C)C(C=C)C#N |
SMILES canónico |
CN(C)C(C=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















